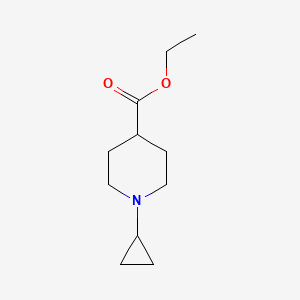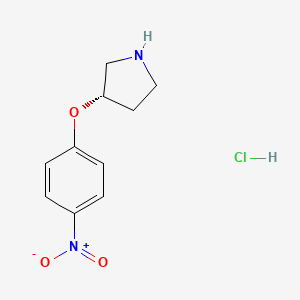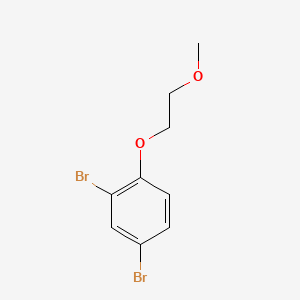![molecular formula C13H21NO4 B571835 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1250997-29-5](/img/structure/B571835.png)
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a chemical compound with the CAS Number: 1250997-29-5 . Its IUPAC name is (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid . The compound has a molecular weight of 255.31 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It is stored at refrigerator temperature .Scientific Research Applications
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid has been used in the synthesis of various compounds, including peptides, natural products, and pharmaceuticals. It has also been used to study the mechanism of action of drugs and the biochemical and physiological effects of drugs. It has been used in the synthesis of various small molecules, including anti-cancer compounds, antibiotics, and anti-inflammatory compounds. It has also been used in the synthesis of peptides, such as the cyclic peptide cyclohexyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAC-8-CA). This compound has also been used to study the mechanism of action of drugs, such as the anti-cancer drug doxorubicin.
Mechanism of Action
Target of Action
The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It’s known that the assembly of the 2-azabicyclo[321]octanes, which are related structures, is often achieved via nucleophilic attack and concomitant intramolecular cyclization .
Result of Action
Compounds with similar structures have shown significant potential in the field of drug discovery .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid in laboratory experiments is its ability to catalyze chemical reactions. It can be used to synthesize a variety of small molecules, including peptides, natural products, and pharmaceuticals. It is also relatively easy to synthesize and is relatively stable in solution. However, its acidic properties can be a disadvantage, as it can lead to the formation of unwanted side products.
Future Directions
There are several potential future directions for research on 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug discovery and development. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as peptides and natural products. Finally, further research could be done to explore its potential applications in the field of biochemistry and medicinal chemistry.
Synthesis Methods
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid can be synthesized from the reaction of N-Boc-1,3-diaminopropane and 1-bromo-3-azabicyclo[3.2.1]octane in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the N-Boc-1,3-diaminopropane is reacted with the 1-bromo-3-azabicyclo[3.2.1]octane to form the intermediate compound, 1-bromo-3-azabicyclo[3.2.1]octane-8-carboxylic acid. In the second step, the intermediate compound is treated with an acid catalyst to form the desired product, this compound.
Safety and Hazards
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUHLURNVRVYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-29-5 |
Source


|
| Record name | 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)




![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)


![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)

